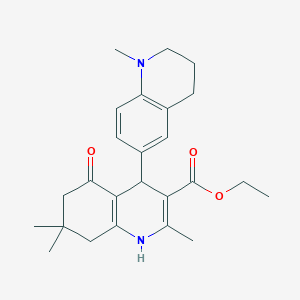![molecular formula C14H14N4OS B4080924 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080924.png)
6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
説明
6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has not been fully elucidated. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. In a study conducted by El-Sayed et al., 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been extensively studied. This compound has been reported to exhibit various effects such as cytotoxicity, anti-inflammatory, and antimicrobial effects. In a study conducted by El-Sayed et al., 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was found to induce apoptosis in breast cancer cells by activating the caspase cascade. Another study conducted by El-Sayed et al. reported that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported to exhibit antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several advantages and limitations for lab experiments. One of the advantages is its potential application as a therapeutic agent due to its various biological activities. Additionally, this compound is relatively easy to synthesize using various methods. However, one of the limitations is the lack of information regarding its mechanism of action. Additionally, further studies are required to determine its toxicity and pharmacokinetic properties.
将来の方向性
There are several future directions for the study of 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the directions is to elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are required to determine its toxicity and pharmacokinetic properties to assess its potential as a therapeutic agent. Another direction is to explore the structure-activity relationship of this compound to optimize its biological activities. Moreover, the use of nanotechnology to enhance the delivery of this compound to target cells is another potential direction for future research.
Conclusion:
6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Although further research is required to determine its toxicity and pharmacokinetic properties, 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promising results as a potential therapeutic agent for various diseases.
科学的研究の応用
6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential application as a therapeutic agent. It has been reported to exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial activities. In a study conducted by El-Sayed et al., 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was found to exhibit potent anticancer activity against breast cancer cells. Another study conducted by El-Sayed et al. reported that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported to exhibit antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
6-amino-3-propyl-4-thiophen-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-3-10-12-11(8-4-5-20-7-8)9(6-15)13(16)19-14(12)18-17-10/h4-5,7,11H,2-3,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJJRPKPJBEGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-propyl-4-thiophen-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4080843.png)
![8-(1,3-benzodioxol-5-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4080846.png)
![1-(4-bromophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4080853.png)
![isopropyl 3-({[(5-{[(2-chlorobenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080862.png)

![3-[(4-fluorophenyl)amino]-1,3-diphenyl-1-propanone hydrochloride](/img/structure/B4080870.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4080883.png)

![ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080919.png)
![N-benzyl-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080932.png)
![methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4080937.png)
![6-amino-3-tert-butyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080944.png)

![4-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methylphenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4080952.png)